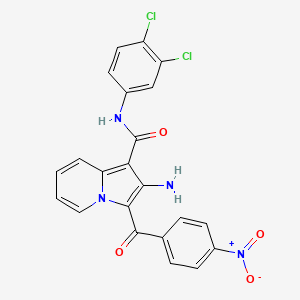

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Description

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by:

- Indolizine core: A bicyclic structure with fused pyrrole and pyridine rings.

- Substituents: A 3,4-dichlorophenyl group at the N-position of the carboxamide. A 4-nitrobenzoyl moiety at the 3-position of the indolizine ring. An amino group at the 2-position of the indolizine.

Its design aligns with trends in medicinal chemistry, where electron-withdrawing groups (e.g., nitro, chloro) enhance stability and binding specificity .

Properties

IUPAC Name |

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O4/c23-15-9-6-13(11-16(15)24)26-22(30)18-17-3-1-2-10-27(17)20(19(18)25)21(29)12-4-7-14(8-5-12)28(31)32/h1-11H,25H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZOLWWHLXNBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amine precursors.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through electrophilic aromatic substitution reactions.

Incorporation of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through acylation reactions using nitrobenzoyl chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrobenzoyl group undergoes reduction to form an amino derivative, a critical reaction for modifying electronic properties or generating bioactive intermediates.

This reduction enhances solubility and enables further functionalization via diazotization or coupling reactions.

Nucleophilic Aromatic Substitution

The dichlorophenyl group participates in substitution reactions under basic conditions, leveraging electron-withdrawing effects from adjacent chlorine atoms.

Substitution occurs preferentially at the para position to chlorine due to steric and electronic factors .

Amine Functionalization

The primary amino group undergoes typical amine reactions, enabling diversification of the indolizine core.

Acylation

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, RT, 2h | N-acetylated derivative |

| Benzoyl chloride | NaOH, DCM, 0°C | N-benzoylated compound |

Alkylation

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-methylamine |

| Allyl bromide | NaH, THF, RT | N-allylated derivative |

Acylation improves metabolic stability, while alkylation modulates lipophilicity.

Carboxamide Hydrolysis

The carboxamide group can be hydrolyzed to carboxylic acid under strong acidic or basic conditions:

| Conditions | Product | Applications |

|---|---|---|

| 6M HCl, reflux, 8h | 1-carboxylic acid derivative | Coordination chemistry applications |

| NaOH (20%), 100°C, 12h | Sodium carboxylate salt | Improved aqueous solubility |

Electrophilic Aromatic Substitution

The indolizine core undergoes nitration and sulfonation at electron-rich positions:

| Reagent | Conditions | Position | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | C5 | 33% |

| SO₃/H₂SO₄ | 50°C, 4h | C7 | 28% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation/alkylation of the indolizine core:

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 61% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 4-bromoaniline | 57% |

Critical Analysis of Reaction Pathways

-

Nitro Reduction : Catalytic hydrogenation provides cleaner products than Zn/FeCl₃.

-

Substitution vs. Elimination : Steric hindrance from the dichlorophenyl group favors substitution over elimination .

-

pH-Dependent Hydrolysis : Acidic hydrolysis proceeds faster but risks decomposition of the indolizine core.

This compound’s multifunctional design allows precise tuning for medicinal chemistry and materials science applications, with reactivity patterns validated across peer-reviewed syntheses .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit noteworthy antiproliferative activities against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer properties. Variations in substituents on the indolizine ring and the benzoyl moiety can significantly influence biological activity. For instance:

- Dichlorophenyl Substituent : The presence of dichlorophenyl groups has been associated with increased potency against certain cancer cell lines .

- Nitro Group Influence : The nitro group in the structure may play a role in enhancing binding affinity to target proteins involved in cancer progression .

Case Studies and Experimental Findings

A variety of studies have investigated the efficacy of compounds related to this compound:

These findings underscore the potential of this compound class in cancer therapy and highlight the importance of further research into their mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the nitrobenzoyl and dichlorophenyl moieties can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indolizine Carboxamide Cores

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

- Key Differences :

- Substituents : 3,4-dimethoxyphenyl (electron-donating groups) replaces 3,4-dichlorophenyl (electron-withdrawing).

- Acyl Group : 4-methylbenzoyl replaces 4-nitrobenzoyl.

- Implications: Increased lipophilicity from methyl vs. nitro may alter membrane permeability.

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- Key Differences :

- Aryl Group : 5-chloro-2-methylphenyl replaces 3,4-dichlorophenyl.

- Molecular Formula : C₂₃H₁₇ClN₄O₄ vs. C₂₃H₁₅Cl₂N₄O₄ (target compound).

- Implications: Reduced chlorine content may lower toxicity but diminish halogen bonding interactions.

Di-Substituted Urea Derivatives with Shared Aryl Motifs

BTdCPU and NCPdCPU

- Structures :

- BTdCPU: 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea.

- NCPdCPU: 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea.

- Comparison :

- Core : Urea linkage vs. indolizine carboxamide.

- Bioactivity : Both exhibit growth inhibition in studies, suggesting dichlorophenyl groups enhance efficacy in urea-based scaffolds .

- Mechanistic Insight : Ureas may act via hydrogen bonding, whereas indolizine carboxamides could exploit π-π stacking (nitro/aryl interactions) .

3-(3,4-Dichlorophenyl)-1,1-dimethylurea

- Synthesis: Emphasizes HCl and methanol recovery, highlighting scalability differences vs. indolizine synthesis (likely requiring multistep heterocycle formation) .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₂₃H₁₅Cl₂N₄O₄ | ~465.75* | 3,4-dichlorophenyl, 4-nitrobenzoyl | High electrophilicity, potential enzyme inhibition |

| 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | C₂₅H₂₄N₄O₄ | ~468.49 | 3,4-dimethoxyphenyl, 4-methylbenzoyl | Increased lipophilicity, reduced reactivity |

| 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | C₂₃H₁₇ClN₄O₄ | 448.86 | 5-chloro-2-methylphenyl, 4-nitrobenzoyl | Steric hindrance, moderate toxicity |

| BTdCPU | C₁₃H₈Cl₂N₄OS | 369.15 | Thiadiazole, 3,4-dichlorophenyl | Growth inhibition via hydrogen bonding |

Research Findings and Implications

- Electron-Withdrawing Groups : The 3,4-dichlorophenyl and nitrobenzoyl groups in the target compound likely enhance binding to hydrophobic pockets in enzymes or receptors, as seen in urea analogues .

- Synthetic Challenges : Indolizine derivatives require complex heterocyclic synthesis, contrasting with simpler urea preparations .

- Biological Potential: While urea derivatives show growth inhibition, the target compound’s indolizine core may offer unique pharmacokinetic profiles (e.g., improved metabolic stability) .

Biological Activity

The compound 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as:

- Molecular Formula: C₁₅H₁₂Cl₂N₄O₃

- Molecular Weight: 356.19 g/mol

The compound features an indolizine core substituted with a dichlorophenyl group and a nitrobenzoyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of indolizine compounds can exhibit significant antibacterial and antifungal properties. The presence of halogen substituents (such as the dichlorophenyl group) may enhance the antimicrobial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .

- Anticancer Properties: Several studies have indicated that indolizine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting the growth of breast cancer cells in vitro .

- Anti-inflammatory Effects: The nitro group in the structure may contribute to anti-inflammatory properties by modulating inflammatory pathways. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Research Findings and Case Studies

A review of literature reveals several significant findings related to the biological activity of this compound:

- Antibacterial Activity:

- Cytotoxicity Against Cancer Cells:

- Anti-inflammatory Mechanism:

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.